molecular formula C15H16ClNO4 B4832044 N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide

Cat. No.: B4832044
M. Wt: 309.74 g/mol
InChI Key: OPYMZEWFXFGGPH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a useful research compound. Its molecular formula is C15H16ClNO4 and its molecular weight is 309.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.0767857 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide is a member of the N-Methoxybenzyls, a group of toxic phenylethylamine derivatives . The primary target of this compound is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes .

Mode of Action

This compound acts as a potent agonist at the serotonin 5-HT 2A receptor . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the activation of the 5-HT 2A receptor leads to a series of biochemical reactions that result in the compound’s effects .

Biochemical Pathways

Upon activation of the 5-HT 2A receptor, the compound triggers a cascade of events involving several biochemical pathways. These include the phospholipase C and phospholipase A2 pathways, which lead to the production of secondary messengers like inositol trisphosphate and diacylglycerol . These messengers further influence various cellular processes, leading to the compound’s downstream effects .

Pharmacokinetics

Similar compounds in the n-methoxybenzyls group are known to have complex pharmacokinetics, with varying degrees of bioavailability .

Result of Action

The activation of the 5-HT 2A receptor by this compound can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, gene expression, and neuronal activity . The specific effects can vary depending on the context and the specific cells involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with the 5-HT 2A receptor . Additionally, individual factors such as genetics and overall health can also impact the compound’s effects .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4/c1-8-5-10(9(2)21-8)15(18)17-12-7-13(19-3)11(16)6-14(12)20-4/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYMZEWFXFGGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
Reactant of Route 2
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N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
Reactant of Route 3
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N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-2,5-dimethyl-3-furamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.